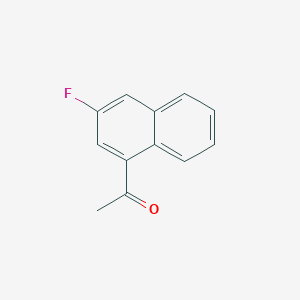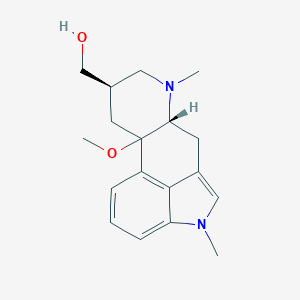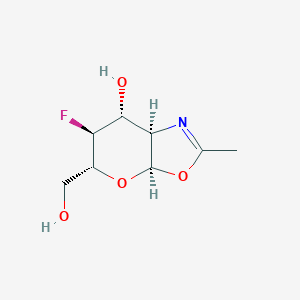
For-Met-Leu-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
For-Met-Leu-pNA has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of deformylases and aminopeptidases.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Target of Action
For-Met-Leu-pNA is an N-formylated peptide substrate primarily used in the assays for peptide deformylase . Peptide deformylase is an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine residue in newly synthesized proteins, a crucial step in protein maturation and processing.
Mode of Action
The compound interacts with its target, the peptide deformylase, by serving as a substrate for the enzyme . The enzyme recognizes the N-formylated peptide and catalyzes the hydrolysis of the formyl group. This interaction results in the conversion of this compound into Met-Leu-pNA and formic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . Specifically, it is involved in the deformylation step, which is crucial for the maturation of newly synthesized proteins. The downstream effects of this process include proper protein folding and function, which are essential for the survival and functioning of the cell.
Result of Action
The molecular effect of the action of this compound is the removal of the formyl group from the N-terminal methionine residue in the peptide . This is a crucial step in protein maturation, affecting the protein’s ability to fold correctly and perform its function within the cell. On a cellular level, this can influence various cellular processes that depend on the function of the mature protein.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, For-Met-Leu-pNA plays a crucial role as a substrate for deformylase enzymes . Deformylase enzymes interact with this compound, catalyzing the removal of the formyl group from the N-terminus of the peptide . This interaction is essential for the function of these enzymes and the biochemical processes they are involved in .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for deformylase enzymes . By serving as a substrate, this compound influences the function of these enzymes, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with deformylase enzymes . These enzymes bind to this compound and catalyze the removal of the formyl group from the N-terminus of the peptide . This can lead to changes in gene expression and influence the activity of other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is primarily due to the stability and degradation of the compound . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are beyond the scope of the current information available .
Metabolic Pathways
This compound is involved in the metabolic pathway of deformylase enzymes . It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins that it interacts with . The effects on its localization or accumulation would also be influenced by these factors .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications . These could direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
For-Met-Leu-pNA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:
Resin Preparation: The resin is functionalized to allow the attachment of the first amino acid.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HATU or DCC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale purification techniques.
Analyse Des Réactions Chimiques
For-Met-Leu-pNA undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Enzymes such as leucine aminopeptidase in buffered solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
The major products formed from these reactions include methionine sulfoxide and substituted p-nitroaniline derivatives.
Comparaison Avec Des Composés Similaires
For-Met-Leu-pNA is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Leu-p-nitroanilide: Another peptide substrate used in enzyme assays.
Met-p-nitroanilide: Used to study the activity of methionine-specific enzymes.
Lys-p-nitroanilide: Preferred substrate for lysine-specific aminopeptidases.
This compound stands out due to its dual amino acid composition and its use in deformylase assays, making it a valuable tool in biochemical research .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAYZXZOMUBJX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)










